1,2,4,5-Tetrazine, 3-(2-fluorophenyl)-
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Overview
Description
1,2,4,5-Tetrazine, 3-(2-fluorophenyl)- is a derivative of 1,2,4,5-tetrazine, a nitrogen-rich heterocyclic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4,5-tetrazine derivatives typically involves the cyclization of nitriles with hydrazine, followed by oxidation. For 3-(2-fluorophenyl)-1,2,4,5-tetrazine, the process begins with the reaction of 2-fluorobenzonitrile with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized to form the tetrazine ring, followed by oxidation to yield the final product .
Industrial Production Methods
Industrial production methods for 1,2,4,5-tetrazine derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
1,2,4,5-Tetrazine, 3-(2-fluorophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: It can be reduced to form dihydro or tetrahydro derivatives.
Substitution: Aromatic nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ferric chloride.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols are used under basic conditions.
Major Products
The major products formed from these reactions include various substituted tetrazines, pyridazines, and other heterocyclic compounds .
Scientific Research Applications
1,2,4,5-Tetrazine, 3-(2-fluorophenyl)- has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 1,2,4,5-tetrazine, 3-(2-fluorophenyl)- involves its ability to participate in inverse electron demand Diels-Alder (iEDDA) reactions. This reaction mechanism allows the compound to form stable adducts with strained alkenes or alkynes, making it useful for bioorthogonal chemistry applications. The molecular targets and pathways involved include the formation of covalent bonds with biomolecules, enabling precise labeling and imaging .
Comparison with Similar Compounds
Similar Compounds
1,2,4,5-Tetrazine: The parent compound with similar reactivity but lacks the fluorophenyl group.
3,6-Diphenyl-1,2,4,5-tetrazine: Another derivative with phenyl groups instead of fluorophenyl, used in similar applications.
3,6-Dimethyl-1,2,4,5-tetrazine: A simpler derivative with methyl groups, often used in click chemistry.
Uniqueness
1,2,4,5-Tetrazine, 3-(2-fluorophenyl)- is unique due to the presence of the fluorophenyl group, which enhances its reactivity and specificity in chemical reactions. This makes it particularly valuable in applications requiring high precision, such as bioorthogonal chemistry and imaging .
Biological Activity
1,2,4,5-Tetrazine derivatives, particularly 3-(2-fluorophenyl)-1,2,4,5-tetrazine, have garnered significant interest in the field of medicinal chemistry due to their unique biological activities and potential applications in chemical biology. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, reactivity profiles, and applications in various research domains.
Molecular Formula : C7H6F N4
Molecular Weight : 166.15 g/mol
IUPAC Name : 3-(2-fluorophenyl)-1,2,4,5-tetrazine
Canonical SMILES : C1=NN=C(N=N1)C(=C2C=CC=CC=C2F)N
The biological activity of 1,2,4,5-tetrazine compounds is largely attributed to their ability to participate in bioorthogonal reactions. These reactions allow for selective labeling of biomolecules without interfering with natural biological processes. The tetrazine moiety can react with strained alkenes (dienophiles) through a process known as the inverse electron demand Diels-Alder (iEDDA) reaction. This property is exploited in various applications such as:
- Chemical Proteomics : Tetrazines are used for tagging proteins in live cells for imaging and tracking purposes .
- Fluorescent Probes : The compound has been utilized to develop probes that can detect reactive oxygen species (ROS), enhancing the understanding of oxidative stress in biological systems .
Biological Activity
Research indicates that compounds like 1,2,4,5-tetrazine can exhibit various biological activities:
- Antioxidant Activity : Studies have shown that tetrazine derivatives can react with superoxide radicals, demonstrating their potential as antioxidants .
- Anticancer Properties : The ability to selectively target cancer cells via bioorthogonal reactions positions tetrazine derivatives as promising candidates for anticancer therapies .
- Imaging Applications : The incorporation of tetrazines into imaging agents allows for real-time tracking of cellular processes and disease progression .
Reactivity Profile
The reactivity of 1,2,4,5-tetrazines is influenced by substituents on the phenyl ring. For instance:
Substituent | Reaction Rate (M−1 s−1) | Notes |
---|---|---|
No substituent | 880 ± 10 (in vitro) | Baseline reactivity |
2-Fluorophenyl | Varies based on conditions | Enhanced selectivity |
Electron-withdrawing groups | Increased reactivity | Improves reaction rates with dienophiles |
These variations underscore the importance of molecular design in optimizing the biological activity of tetrazines.
Study 1: Tetrazine Probes for Superoxide Detection
In a recent study, researchers synthesized tetrazine-based probes that were capable of detecting superoxide levels in live cells. The probes demonstrated a significant increase in fluorescence intensity correlated with superoxide concentrations induced by oxidative stress agents like paraquat .
Study 2: Bioorthogonal Labeling in Cancer Cells
Another investigation highlighted the use of tetrazine-dienophile reactions for labeling cancer cell surface proteins. This approach not only facilitated imaging but also allowed for targeted drug delivery systems designed to minimize off-target effects .
Properties
CAS No. |
56108-14-6 |
---|---|
Molecular Formula |
C8H5FN4 |
Molecular Weight |
176.15 g/mol |
IUPAC Name |
3-(2-fluorophenyl)-1,2,4,5-tetrazine |
InChI |
InChI=1S/C8H5FN4/c9-7-4-2-1-3-6(7)8-12-10-5-11-13-8/h1-5H |
InChI Key |
OWBYLDAXPCCXNL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=CN=N2)F |
Origin of Product |
United States |
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